8S-Cabergoline
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Overview
Description
8S-Cabergoline is a stereoisomer of cabergoline, a potent dopamine receptor agonist. It is primarily used in the treatment of hyperprolactinemic disorders, Parkinson’s disease, and other conditions related to dopamine dysregulation . This compound is an ergot derivative and has a high affinity for dopamine D2 receptors, making it effective in suppressing prolactin secretion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8S-Cabergoline typically involves the reaction of 6-allyl-ergoline-8β-carboxylic acid with 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide in solvents like tetrahydrofuran or N,N-dimethylformamide . This reaction produces both regioisomers, and the selectivity can be poor, resulting in a mixture of products .
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to improve yield and purity. This includes controlling the temperature, solvent choice, and reaction time to favor the formation of the desired isomer . Additionally, purification steps such as recrystallization or chromatography are employed to isolate this compound from other by-products .
Chemical Reactions Analysis
Types of Reactions: 8S-Cabergoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products:
Oxidation: Epoxides and other oxidized derivatives.
Hydrolysis: Breakdown products such as amines and carboxylic acids.
Scientific Research Applications
8S-Cabergoline has a wide range of scientific research applications:
Neurological Disorders: It is used in the treatment of Parkinson’s disease and restless legs syndrome due to its ability to modulate dopamine signaling.
Tumor Management: this compound is effective in reducing the size of prolactin-secreting macroadenomas and normalizing prolactin levels.
Reproductive Health: It enhances gonadal function and fertility in patients with hyperprolactinemia.
Hormone Regulation: this compound is explored for its potential to treat hyperprolactinemia and other hormone-related disorders.
Mechanism of Action
8S-Cabergoline exerts its effects by binding to dopamine D2 receptors, which are G-protein coupled receptors associated with inhibitory G proteins . This binding inhibits adenylyl cyclase, reducing intracellular cyclic adenosine monophosphate (cAMP) levels and blocking inositol trisphosphate (IP3)-dependent calcium release from intracellular stores . The result is a decrease in prolactin secretion from the anterior pituitary gland .
Comparison with Similar Compounds
Bromocriptine: Another dopamine agonist used for similar indications but with a different side effect profile.
Pergolide: Used in the treatment of Parkinson’s disease but has been associated with cardiac valve fibrosis.
Quinagolide: A non-ergot dopamine agonist used for hyperprolactinemia.
Uniqueness of 8S-Cabergoline: this compound is unique due to its high affinity for dopamine D2 receptors and its long half-life, which allows for less frequent dosing compared to other dopamine agonists . Additionally, it has a more favorable side effect profile, making it a preferred choice in many clinical settings .
Properties
IUPAC Name |
(6aR,9S,10aR)-N-[3-(dimethylamino)propyl]-N-(ethylcarbamoyl)-7-prop-2-enyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O2/c1-5-11-30-17-19(25(32)31(26(33)27-6-2)13-8-12-29(3)4)14-21-20-9-7-10-22-24(20)18(16-28-22)15-23(21)30/h5,7,9-10,16,19,21,23,28H,1,6,8,11-15,17H2,2-4H3,(H,27,33)/t19-,21+,23+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KORNTPPJEAJQIU-XKCSPQBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)C1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)N(CCCN(C)C)C(=O)[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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